REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl.O.CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:21]2[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=2)=[O:9])[CH:10]=1 |f:3.4.5.6|
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Name
|
|
Quantity
|
799 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OCC
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Name
|
|
Quantity
|
973 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
ice
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Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
975 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
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CUSTOM
|
Details
|
to give a yellow residue
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Type
|
CUSTOM
|
Details
|
equipped with an internal thermometer and a water condenser
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to −3° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 4° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 h at 5˜10° C
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at 4° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
transferred to a 50 L extraction funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (10 L×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), brine (10 L×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (1000 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized in absolute ethanol (3.5 L)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 kg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |